molecular formula C9H9Cl2NO2 B13570014 Ethyl 2-amino-3,6-dichlorobenzoate

Ethyl 2-amino-3,6-dichlorobenzoate

Cat. No.: B13570014
M. Wt: 234.08 g/mol
InChI Key: ILOKBOPMDJNYEB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3,6-dichlorobenzoate is a chemical compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol It is characterized by the presence of an ethyl ester group, an amino group, and two chlorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3,6-dichlorobenzoate typically involves the esterification of 2-amino-3,6-dichlorobenzoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester . The reaction can be represented as follows:

2-amino-3,6-dichlorobenzoic acid+ethanolcatalystEthyl 2-amino-3,6-dichlorobenzoate+water\text{2-amino-3,6-dichlorobenzoic acid} + \text{ethanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 2-amino-3,6-dichlorobenzoic acid+ethanolcatalyst​Ethyl 2-amino-3,6-dichlorobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3,6-dichlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include nitro derivatives or reduced amines.

    Hydrolysis: The major products are 2-amino-3,6-dichlorobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 2-amino-3,6-dichlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3,6-dichlorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3,5-dichlorobenzoate
  • Ethyl 2-amino-4,6-dichlorobenzoate
  • Ethyl 2-amino-3,4-dichlorobenzoate

Uniqueness

Ethyl 2-amino-3,6-dichlorobenzoate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

ethyl 2-amino-3,6-dichlorobenzoate

InChI

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2,12H2,1H3

InChI Key

ILOKBOPMDJNYEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)Cl)Cl

Origin of Product

United States

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